molecular formula C29H30IN3O6 B560656 2-((1E,3E)-3-(3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)benzo[d]oxazol-2(3H)-ylidene)prop-1-en-1-yl)-3-ethylbenzo[d]oxazol-3-ium iodide

2-((1E,3E)-3-(3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)benzo[d]oxazol-2(3H)-ylidene)prop-1-en-1-yl)-3-ethylbenzo[d]oxazol-3-ium iodide

Cat. No. B560656
M. Wt: 643.5 g/mol
InChI Key: RQYPAAVMQSMNBY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

CY2-SE has a wide range of applications in scientific research, including:

    Chemistry: Used for labeling and tracking molecules in chemical reactions.

    Biology: Employed in fluorescence microscopy and flow cytometry for studying cellular processes.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

    Industry: Applied in the development of biosensors and other analytical tools

Mechanism of Action

The mechanism of action of CY2-SE involves the formation of covalent bonds with amino groups in proteins and peptides. The succinimidyl ester group reacts with the amino groups, forming stable amide bonds. This labeling process allows for the visualization and tracking of the labeled molecules using fluorescence techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CY2-SE involves the reaction of cyanine dye with succinimidyl ester. The process typically includes the following steps:

Industrial Production Methods

Industrial production of CY2-SE follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

CY2-SE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

CY2-SE is part of the cyanine dye family, which includes other compounds such as Cyanine3 Succinimidyl Ester (CY3-SE) and Cyanine5 Succinimidyl Ester (CY5-SE). Compared to these dyes, CY2-SE has a shorter wavelength and is often used for applications requiring lower energy excitation . The unique properties of CY2-SE, such as its high extinction coefficient and good water solubility, make it particularly suitable for specific labeling applications .

List of Similar Compounds

  • Cyanine3 Succinimidyl Ester (CY3-SE)
  • Cyanine5 Succinimidyl Ester (CY5-SE)
  • Cyanine7 Succinimidyl Ester (CY7-SE)

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N3O6.HI/c1-2-30-21-11-5-7-13-23(21)36-27(30)15-10-16-28-31(22-12-6-8-14-24(22)37-28)20-9-3-4-17-29(35)38-32-25(33)18-19-26(32)34;/h5-8,10-16H,2-4,9,17-20H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYPAAVMQSMNBY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)ON5C(=O)CCC5=O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)ON5C(=O)CCC5=O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30IN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((1E,3E)-3-(3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)benzo[d]oxazol-2(3H)-ylidene)prop-1-en-1-yl)-3-ethylbenzo[d]oxazol-3-ium iodide
Reactant of Route 2
Reactant of Route 2
2-((1E,3E)-3-(3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)benzo[d]oxazol-2(3H)-ylidene)prop-1-en-1-yl)-3-ethylbenzo[d]oxazol-3-ium iodide
Reactant of Route 3
2-((1E,3E)-3-(3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)benzo[d]oxazol-2(3H)-ylidene)prop-1-en-1-yl)-3-ethylbenzo[d]oxazol-3-ium iodide
Reactant of Route 4
2-((1E,3E)-3-(3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)benzo[d]oxazol-2(3H)-ylidene)prop-1-en-1-yl)-3-ethylbenzo[d]oxazol-3-ium iodide
Reactant of Route 5
2-((1E,3E)-3-(3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)benzo[d]oxazol-2(3H)-ylidene)prop-1-en-1-yl)-3-ethylbenzo[d]oxazol-3-ium iodide
Reactant of Route 6
2-((1E,3E)-3-(3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)benzo[d]oxazol-2(3H)-ylidene)prop-1-en-1-yl)-3-ethylbenzo[d]oxazol-3-ium iodide

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